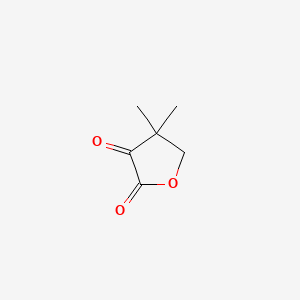

4,4-Dimethyldihydrofuran-2,3-dione

描述

Historical Context and Early Investigations of Dihydrofuran-2,3-dione Frameworks

The investigation into dihydrofuran-2,3-dione frameworks dates back several decades, with early research focusing on their synthesis and reactivity. These compounds, characterized by a five-membered ring containing an oxygen atom and two adjacent carbonyl groups, have been recognized for their potential as precursors to a variety of other chemical entities. For instance, early studies in the 1980s explored the condensation of oxalyl chloride with Schiff bases to generate substituted dihydrofuran-2,3-dione derivatives. These initial explorations, while sometimes yielding compounds with only modest biological activity, laid the groundwork for understanding the fundamental reactivity of this heterocyclic system. The thermal stability of these frameworks was also a subject of early investigation, with studies showing that the presence and nature of substituents on the furan (B31954) ring significantly influence their decomposition pathways.

Significance of the 4,4-Dimethyldihydrofuran-2,3-dione Core Structure

The introduction of a gem-dimethyl group at the 4-position of the dihydrofuran-2,3-dione ring, as seen in this compound, imparts specific and valuable properties to the molecule. This substitution enhances the stability of the compound and introduces a key structural element that has proven crucial in stereoselective synthesis.

The most prominent significance of the this compound core lies in its role as a direct precursor to D-(-)-pantoyl lactone. rsc.orgnih.gov D-(-)-pantoyl lactone is a vital chiral intermediate for the industrial synthesis of pantothenic acid (Vitamin B5) and its derivatives, which are essential nutrients for various metabolic functions. The gem-dimethyl group is a defining feature of pantoic acid, the hydrolytic product of pantolactone.

The dicarbonyl functionality of this compound provides two reactive sites for a variety of chemical transformations. The electrophilic nature of the carbonyl carbons allows for nucleophilic attack, leading to ring-opening or the formation of new heterocyclic systems. This reactivity is central to its utility as a versatile building block in organic synthesis.

Overview of Research Trajectories Involving this compound

Research involving this compound has primarily followed two major trajectories: its application in the synthesis of biologically relevant molecules and its use as a scaffold for the construction of diverse heterocyclic systems.

A significant area of research has focused on the catalytic asymmetric hydrogenation of this compound to produce D-(-)-pantoyl lactone with high enantioselectivity. Various catalyst systems, often employing chiral ligands, have been developed to achieve this efficient and stereospecific reduction.

Another major research avenue explores the reactions of this compound with various nucleophiles to generate a range of heterocyclic compounds. For example, its reaction with hydrazines can lead to the formation of pyridazine (B1198779) and pyrazole (B372694) derivatives, which are important classes of nitrogen-containing heterocycles with diverse pharmacological activities. Similarly, condensation with diamines, such as 1,2-phenylenediamine, provides access to quinoxaline (B1680401) derivatives. These transformations highlight the role of this compound as a valuable starting material for generating molecular diversity.

Interactive Data Tables

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₆H₈O₃ |

| Molecular Weight | 128.13 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 67-69 °C |

| Solubility | Soluble in dichloromethane |

| ¹H NMR (CDCl₃, ppm) | δ 4.15 (s, 2H), 1.40 (s, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 192.0, 165.6, 70.0, 45.0, 22.0 |

| FTIR (cm⁻¹) | ~1740 (C=O, lactone), ~1720 (C=O, ketone) |

Note: NMR and FTIR data are approximate and may vary slightly based on experimental conditions and solvent.

Table 2: Selected Reactions of this compound

| Reactant | Reagent(s) | Product(s) | Yield (%) |

| This compound | H₂, Chiral Rh Catalyst | D-(-)-pantoyl lactone | High |

| This compound | Phenylhydrazine | 4,4-Dimethyl-3-(2-phenylhydrazono)dihydrofuran-2-one | ~50 |

| This compound | 1,2-Phenylenediamine | 3,3-Dimethyl-2,3-dihydrofuro[2,3-b]quinoxaline | Not specified |

Structure

3D Structure

属性

IUPAC Name |

4,4-dimethyloxolane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-6(2)3-9-5(8)4(6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTOQFBQOFIFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156448 | |

| Record name | Keto-pantoyllactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-04-4 | |

| Record name | Ketopantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Keto-pantoyllactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keto-pantoyllactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-4,4-dimethylfuran-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 4,4 Dimethyldihydrofuran 2,3 Dione

Direct Synthesis Routes to 4,4-Dimethyldihydrofuran-2,3-dione

Direct synthesis routes aim to introduce the dione (B5365651) functionality onto a pre-existing dihydrofuranone skeleton or to form the ring system from a linear precursor that already contains the necessary carbonyl groups. These methods are valued for their efficiency and step economy.

The most direct and plausible route to this compound involves the oxidation of the secondary alcohol in its precursor, 3-hydroxy-4,4-dimethyldihydrofuran-2(3H)-one, commonly known as pantolactone. nih.govnih.govchemspider.com The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis, and several mild and selective methods are suitable for this purpose, minimizing the risk of side reactions or degradation of the lactone ring.

Prominent among these are methods based on activated dimethyl sulfoxide (DMSO) and hypervalent iodine reagents.

Swern Oxidation : This widely used method employs oxalyl chloride or trifluoroacetic anhydride to activate DMSO, creating a potent oxidizing agent in situ. wikipedia.orgorganic-chemistry.org The alcohol (pantolactone) is added at low temperatures (typically -78 °C), followed by the addition of a hindered organic base like triethylamine to induce an elimination reaction that yields the ketone, this compound. wikipedia.orgchemistryhall.com The reaction is known for its mild conditions and broad functional group tolerance, making it ideal for sensitive substrates. organic-chemistry.org Volatile and malodorous byproducts such as dimethyl sulfide are a notable drawback. organic-chemistry.org

Dess-Martin Periodinane (DMP) Oxidation : The use of Dess-Martin periodinane offers a practical alternative, allowing the oxidation to proceed under neutral pH and at room temperature. wikipedia.orgwikipedia.org DMP is a hypervalent iodine compound that is highly selective for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgtcichemicals.com The reaction is typically fast, high-yielding, and features a simplified workup, which makes it attractive. wikipedia.org However, the cost and potentially explosive nature of the reagent can be limiting factors for large-scale synthesis. wikipedia.org

Catalytic oxidation methods using molecular oxygen or other terminal oxidants in the presence of a metal catalyst, such as palladium, could also be envisioned as a greener alternative, though specific applications for pantolactone oxidation to the dione are not extensively documented. tue.nl

Comparison of Oxidation Methods for Pantolactone

| Method | Key Reagents | Typical Conditions | Key Byproducts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), Chlorinated solvent | Dimethyl sulfide, CO, CO₂, Triethylammonium chloride wikipedia.org | Mild, high yield, avoids toxic metals, aldehyde stage stop organic-chemistry.org | Requires cryogenic temperatures, malodorous byproduct organic-chemistry.org |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH, Chlorinated solvent | Iodinane, Acetic acid wikipedia.org | Mild conditions, fast, high yield, simple workup wikipedia.org | Reagent is expensive and potentially explosive wikipedia.org |

An alternative to oxidizing a pre-formed lactone is the cyclization of a suitable acyclic precursor. This strategy involves forming the dihydrofuranone ring as the final key step. The logical linear precursor for this compound would be a derivative of 2-hydroxy-3,3-dimethyl-4-oxobutanoic acid. nih.gov

This approach would rely on an intramolecular esterification (lactonization) reaction. By activating the carboxylic acid group, or simply through acid catalysis, the hydroxyl group at the C2 position can attack the carbonyl of the carboxylic acid to form the five-membered lactone ring. This type of cyclization is a common strategy in the synthesis of various furanones and related heterocyclic systems. researchgate.net The success of this route depends on the stable synthesis of the keto-acid precursor and the efficiency of the final ring-closing step, which must overcome any competing intermolecular reactions.

Advanced Synthetic Precursors and Starting Materials for this compound

The selection of starting materials is crucial for an efficient synthesis, particularly when chirality is a factor. The synthesis of this compound can leverage well-established chiral pool precursors.

D-Pantoic acid, the hydrolyzed form of D-pantolactone, is a key chiral building block in the biosynthesis of vitamin B5. nih.gov It serves as a valuable starting material for the synthesis of chiral this compound. A potential synthetic sequence would involve:

Protection: The carboxylic acid moiety of D-pantoic acid is first protected, for instance as an ester, to prevent its interference in subsequent steps.

Oxidation: The secondary hydroxyl group at the C2 position is then oxidized to a ketone using a suitable method as described previously (e.g., Swern or DMP oxidation).

Deprotection and Lactonization: Finally, the protecting group on the carboxylic acid is removed, and the resulting keto-acid is induced to cyclize, forming the target dione.

This strategy allows for the direct transfer of chirality from a naturally derived and readily available starting material to the final product.

While D-pantoic acid and its lactone are the most direct precursors, the synthesis can also be approached from more fundamental starting materials. The racemic form of pantolactone (DL-pantolactone) is industrially synthesized from isobutyraldehyde, formaldehyde, and hydrocyanic acid. google.com The process typically involves an aldol (B89426) condensation followed by the addition of cyanide to form a cyanohydrin, which is then hydrolyzed and cyclized. google.com

To obtain the enantiomerically pure D-pantolactone required for synthesizing the chiral dione, a resolution of the DL-pantolactone racemate is performed. google.com This can be achieved through chemical or, more commonly, biological methods that selectively process one enantiomer. google.com This multi-step process, starting from simple achiral molecules and incorporating a resolution step, represents a classic approach to accessing valuable chiral building blocks for complex syntheses.

Mechanistic Investigations of this compound Formation

While specific mechanistic studies on the formation of this compound are not prominent in the literature, the mechanisms of the key reactions involved in its synthesis are well-established. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of the Swern Oxidation: The Swern oxidation proceeds through several distinct steps:

Activation of DMSO: At low temperatures, dimethyl sulfoxide (DMSO) reacts with oxalyl chloride. This intermediate rapidly decomposes, losing carbon monoxide and carbon dioxide to form the highly reactive chloro(dimethyl)sulfonium chloride. wikipedia.orgchemistryhall.com

Formation of Alkoxysulfonium Ion: The alcohol (pantolactone) acts as a nucleophile, attacking the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride. This results in the displacement of a chloride ion and the formation of a key alkoxysulfonium ion intermediate. wikipedia.org

Ylide Formation and Elimination: A hindered base, such as triethylamine, deprotonates the carbon alpha to the sulfonium center, forming a sulfur ylide. wikipedia.orgyoutube.com This ylide then undergoes an intramolecular elimination via a five-membered ring transition state. The ylide's carbanion abstracts the proton on the carbon bearing the oxygen, leading to the formation of the C=O double bond, thereby generating the final ketone product (this compound), dimethyl sulfide, and triethylammonium chloride. wikipedia.orgchemistryhall.com

Mechanism of the Dess-Martin Oxidation: The Dess-Martin oxidation follows a different pathway involving a hypervalent iodine reagent:

Ligand Exchange: The reaction initiates with a ligand exchange between the alcohol (pantolactone) and an acetate group on the Dess-Martin periodinane. wikipedia.org This step is rapid and forms a diacetoxyalkoxyperiodinane intermediate.

Elimination: An acetate ion, acting as a base, abstracts the proton on the carbon bearing the alkoxy group. wikipedia.org This initiates a concerted or stepwise elimination that forms the new carbonyl double bond, releasing the reduced iodine species (iodinane) and two equivalents of acetic acid. wikipedia.orgwikipedia.org The reaction is driven by the reduction of the iodine(V) center to iodine(III).

Proposed Reaction Pathways

The principal and most documented reaction pathway for the synthesis of this compound is the direct oxidation of pantolactone. This process involves the conversion of the secondary hydroxyl group at the C3 position of the furanone ring into a carbonyl group.

The general mechanism for the oxidation of a secondary alcohol to a ketone, which is applicable here, typically proceeds through the removal of two hydrogen atoms: one from the hydroxyl group and the other from the carbon atom to which the hydroxyl group is attached. This elimination reaction results in the formation of a carbon-oxygen double bond. The specifics of the mechanism are highly dependent on the chosen oxidizing agent and catalyst.

For instance, in a catalytic vapor-phase oxidation, the reaction likely follows a Mars-van Krevelen mechanism. In this model, the alcohol (pantolactone) is first adsorbed onto the surface of the catalyst. The catalyst, typically a metal oxide, donates a lattice oxygen atom to the adsorbed pantolactone, leading to the formation of this compound and a reduced form of the catalyst. The product then desorbs from the surface. In a subsequent step, the reduced catalyst is re-oxidized by a gaseous oxidant, such as air, regenerating the active catalytic sites for the next cycle.

Alternatively, when using reagents like chlorine in the presence of a base, the reaction is proposed to proceed through a different mechanism. Initially, the alcohol is likely deprotonated by the base to form an alkoxide. This is followed by the reaction with chlorine, which acts as an electrophile. The reaction is thought to involve the formation of an intermediate that facilitates the elimination of a proton from the carbon bearing the oxygen and a chloride ion, resulting in the formation of the ketone.

Role of Catalytic Systems in Synthetic Yields

The efficiency of the synthesis of this compound is critically influenced by the choice of the catalytic system. Different catalysts and reaction conditions have been explored to maximize the yield and selectivity of this transformation.

One notable method involves the catalytic vapor-phase oxidation of pantolactone. In a specific example, the use of a silver vanadate catalyst supported on a ceramic carrier has been reported. When pantolactone is passed over this catalyst in the presence of air at an elevated temperature of 250°C, a high conversion of the starting material is achieved. This system has been shown to produce this compound with a selectivity of 84.4% from a 98.4% transformation of pantolactone.

Below is an interactive data table summarizing the findings on the catalytic synthesis of this compound.

| Precursor | Catalyst/Reagents | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) |

| Pantolactone | Silver vanadate on ceramic | Air | 250 | 98.4 | 84.4 |

| Racemic dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone | Calcium oxide | Chlorine | Not specified | Not specified | Not specified |

Chemical Reactivity and Transformation Mechanisms of 4,4 Dimethyldihydrofuran 2,3 Dione

Enantioselective Hydrogenation of the Activated Keto Functionality

The conversion of the prochiral 4,4-Dimethyldihydrofuran-2,3-dione (also known as ketopantolactone) to the chiral (R)-pantolactone is a critical step in the synthesis of pantothenic acid (Vitamin B5). This transformation is achieved through enantioselective hydrogenation, a process that utilizes chiral catalysts to favor the formation of one enantiomer over the other. The activated keto group at the C2 position is the target for this asymmetric reduction.

Chiral Catalyst Design and Optimization for Asymmetric Reduction

The success of the enantioselective hydrogenation of this compound hinges on the rational design and optimization of chiral catalysts. These catalysts create a chiral environment around the substrate, directing the approach of hydrogen to one face of the carbonyl group preferentially.

While rhodium complexes are widely used in asymmetric hydrogenation, specific studies detailing the use of Rhodium(I) aminophosphine-phosphinite complexes for the hydrogenation of this compound are not extensively documented in the reviewed literature. However, the general efficacy of chiral rhodium catalysts in the asymmetric hydrogenation of related α-ketoesters is well-established. For instance, cationic rhodium catalysts have been successfully employed in the highly enantioselective reductive coupling of conjugated alkynes to α-ketoesters. nih.gov Novel chiral aminophosphine (B1255530) phosphinite ligands, when complexed with rhodium, have demonstrated excellent catalytic activity for the enantioselective hydrogenation of dehydroamino acids, achieving high enantiomeric excesses. thieme-connect.de This suggests a potential, though not yet fully explored, applicability for similar rhodium systems in the reduction of ketopantolactone.

The most prominent and well-studied catalysts for the enantioselective hydrogenation of α-ketoesters, including this compound, are platinum catalysts modified with cinchona alkaloids. acs.orgacs.org These heterogeneous catalysts combine the high activity of platinum with the stereochemical control imparted by the chiral alkaloid adsorbed onto the metal surface.

The design of these catalysts involves the careful selection of the cinchona alkaloid modifier. Alkaloids like cinchonidine (B190817) (CD) and its diastereomer, cinchonine (B1669041) (CN), are commonly used. The stereochemistry of the alkaloid, particularly at the C8 and C9 positions, is crucial for determining the enantioselectivity of the reaction. daneshyari.com For the hydrogenation of ketopantolactone on a platinum catalyst, using cinchonidine as the modifier typically yields the (R)-pantolactone, which is the desired enantiomer for biological applications. nih.gov

Further optimization involves modifying the structure of the alkaloid itself. For example, introducing bulky ether groups, such as O-phenyl or O-(2-pyridyl), to the cinchonidine structure can dramatically alter the stereochemical outcome. nih.gov This fine-tuning of the modifier's structure allows for the optimization of the catalyst system to achieve higher enantiomeric excess. nih.gov

Based on the conducted search of scientific literature, there is no specific information available regarding the use of porous platinum aerogels for the asymmetric hydrogenation of this compound.

Stereochemical Outcomes and Enantiomeric Excess Control

The primary goal in the enantioselective hydrogenation of this compound is to control the stereochemical outcome, maximizing the production of the desired (R)-enantiomer. This is quantified by the enantiomeric excess (e.e.), which measures the degree to which one enantiomer is favored over the other.

Control over the enantiomeric excess is directly linked to the choice of the chiral modifier in cinchona alkaloid-modified platinum systems. The interaction between the modifier, the substrate, and the platinum surface creates a diastereomeric transition state, and the energy difference between these states determines the enantioselectivity.

In the hydrogenation of ketopantolactone, the configuration at the C8 and C9 positions of the cinchona alkaloid modifier plays a significant role. daneshyari.com Studies have shown that while changing the configuration at C9 (e.g., using 9-epi-cinchonidine) does not change the absolute configuration of the product, it leads to a significant drop in both the reaction rate and the enantiomeric excess. daneshyari.com

| Chiral Modifier | Resulting Enantiomer | Reported Enantiomeric Excess (e.e.) |

|---|---|---|

| Cinchonidine (CD) | (R)-alcohol | High |

| O-phenyl-cinchonidine | (S)-alcohol | Moderate to High |

| O-(2-pyridyl)-cinchonidine | (R)-alcohol | High |

| 9-epi-cinchonidine | (R)-alcohol | Significantly Lower |

This table is based on findings reported in the literature, which indicate that cinchonidine and O-(2-pyridyl)-cinchonidine favor the (R)-enantiomer, while the bulky O-phenyl group can reverse the selectivity to favor the (S)-enantiomer. The use of 9-epi-cinchonidine results in a notable decrease in enantiomeric excess. daneshyari.comnih.gov

Computational Modeling of Enantiodiscriminating Surface Complexes

To understand the origins of enantioselectivity at a molecular level, computational modeling and spectroscopic techniques are employed to study the enantiodiscriminating surface complexes formed during the reaction.

Density Functional Theory (DFT) calculations have been used to further probe these interactions. daneshyari.comcapes.gov.brnih.govnih.gov These theoretical models help to rationalize the observed stereoselectivities by calculating the energies of different substrate-modifier docking configurations on the platinum surface. daneshyari.com For example, simulations of the interaction between O-(2-pyridyl)-cinchonidine and ketopantolactone on a platinum surface suggest that the formation of two N-H-O type hydrogen bonds, involving both the quinuclidine (B89598) and pyridine (B92270) nitrogens of the modifier and the two carbonyl groups of the substrate, controls the adsorption geometry. nih.gov These computational studies provide a feasible explanation for how different substituents on the modifier, such as the repulsive phenoxy group versus the attractive 2-pyridoxy group, can lead to opposite enantiomeric outcomes. nih.gov

Carbonyl Reactivity at the Dione (B5365651) System

The presence of two distinct carbonyl functionalities—a ketone and a lactone—within a strained five-membered ring dictates the reactivity of this compound. The electrophilicity of the carbonyl carbons is central to its chemistry, though the two positions exhibit different modes of reaction. libretexts.orgyoutube.com The C3 ketone typically undergoes nucleophilic addition reactions, characteristic of standard ketones, while the C2 lactone carbonyl is prone to nucleophilic acyl substitution. libretexts.orgyoutube.com

Aldol (B89426) Condensations and Cross-Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction involving the enolate of one carbonyl compound adding to the carbonyl group of another. wikipedia.orgwikipedia.org For this compound, the C5 methylene (B1212753) group, being adjacent to the C4 gem-dimethyl group, lacks α-hydrogens, precluding it from acting as the enolate component in a typical aldol reaction.

However, the C3 ketone carbonyl can act as an electrophilic partner in cross-aldol reactions. While specific literature examples detailing the aldol reaction of ketopantolactone are not prevalent, the general mechanism involves the attack of an external enolate (from another ketone or aldehyde) on the C3 carbonyl. This would result in the formation of a β-hydroxy dione product. Subsequent heating, particularly under acidic or basic conditions, could lead to dehydration, yielding an α,β-unsaturated product in a classic aldol condensation sequence. libretexts.orgmasterorganicchemistry.com The reaction of similar cyclic diones, such as 4,4-dimethylcyclohexane-1,3-dione, with aromatic aldehydes is known to proceed through aldol condensation and subsequent Michael addition to form complex heterocyclic systems like xanthenes. researchgate.net

Michael Additions Involving the Dione Moiety

The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com For this compound to participate as a substrate in a Michael addition, it would first need to be converted into an α,β-unsaturated derivative. This could potentially be achieved through an aldol condensation, as described in the previous section, creating a "Michael acceptor".

Alternatively, the enolate of this compound could theoretically act as a "Michael donor". However, the generation of an enolate is not possible due to the lack of α-hydrogens. Therefore, direct participation in a Michael addition as the nucleophilic species is not a feasible reaction pathway for this molecule. The reactivity of similar dicarbonyl compounds in Michael additions is well-documented, where a stabilized enolate adds to a Michael acceptor. youtube.combuchler-gmbh.com

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a hallmark reaction of carboxylic acid derivatives, including esters and, by extension, lactones. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com In this compound, the C2 carbonyl, being part of a lactone, is susceptible to this type of reaction.

The reactivity of an acyl group is influenced by the stability of the leaving group. youtube.comyoutube.com When a nucleophile attacks the C2 carbonyl, a tetrahedral intermediate is formed. The subsequent collapse of this intermediate involves the cleavage of the C-O bond within the ring, effectively leading to ring-opening. This contrasts with the C3 ketone, which lacks a suitable leaving group and thus undergoes nucleophilic addition. libretexts.org The relative reactivity of carboxylic acid derivatives generally places esters (and lactones) as moderately reactive, less so than acid chlorides or anhydrides but more reactive than amides. youtube.com The inherent ring strain of the five-membered lactone in ketopantolactone can enhance its reactivity towards nucleophilic attack compared to acyclic esters.

Ring Transformations and Rearrangement Processes

The structural features of this compound make it a versatile precursor for various ring transformation and rearrangement reactions, leading to the synthesis of other valuable chemical structures.

Opening of the Dihydrofuran Ring System

The most direct method for opening the dihydrofuran ring is through nucleophilic acyl substitution at the C2 lactone position, as discussed previously. A common example is saponification, the hydrolysis of the ester linkage under basic conditions using a reagent like sodium hydroxide. masterorganicchemistry.com This reaction breaks the ester bond and opens the ring to form the sodium salt of a γ-hydroxy-α-keto acid. Subsequent acidification would yield the free acid.

This ring-opening is a key step in certain synthetic applications. The stability of the ring is condition-dependent; for instance, the highly efficient asymmetric reduction of the C3 ketone to D-(−)-pantolactone can be performed using biocatalysts, a process where the lactone ring remains intact. rsc.org However, treatment with strong nucleophiles or under hydrolytic conditions will favor the ring-opened product.

Derivatization leading to alternative heterocyclic scaffolds

The 1,2-dicarbonyl motif within ketopantolactone is a classic reactive handle for the synthesis of other heterocyclic systems. Condensation reactions with binucleophiles can lead to the formation of new, larger, or different heterocyclic rings.

For example, reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives would be expected to form a pyridazinone derivative. The reaction would likely initiate with nucleophilic attack at one carbonyl, followed by intramolecular cyclization and dehydration. Similarly, reaction with hydroxylamine (B1172632) (H₂N-OH) could yield an isoxazolone derivative. The synthesis of various heterocyclic compounds, such as oxazines and thiazines, from chalcone (B49325) precursors containing dicarbonyl functionalities highlights this synthetic strategy. researchgate.net The ability to transform one heterocyclic system into another is a powerful tool in medicinal and materials chemistry, with furanone derivatives being used to generate diverse scaffolds like benzo[b]furans and various five-membered heterocycles. nih.govsemanticscholar.orgresearchgate.net

Exploration of Other Reactive Sites and Functional Group Interconversions

Beyond the well-established reduction of the C3-ketone to yield pantolactone, the reactivity of this compound encompasses other transformations, offering pathways to novel molecular scaffolds. These reactions highlight the interplay of the vicinal dicarbonyl system, the lactone functionality, and the methylene group adjacent to the ring oxygen.

The primary and most studied functional group interconversion of this compound is its hydrogenation to D-(-)-pantoyl lactone. This transformation is of significant industrial importance.

| Reactant | Reagent/Catalyst | Product | Reaction Type |

| This compound | H₂/Raney Nickel | D-(-)-Pantoyl lactone | Hydrogenation |

| This compound | H₂/Pd/C | D-(-)-Pantoyl lactone | Hydrogenation |

| This compound | NaBH₄ | D,L-Pantolactone | Reduction |

While direct evidence for the extensive exploration of other reactive sites on this compound is limited in readily available literature, the inherent chemical functionalities suggest potential for a variety of transformations. The presence of the α-keto-γ-butyrolactone moiety implies reactivity towards both nucleophilic and electrophilic reagents.

For instance, the methylene group at the C5 position, adjacent to the ether oxygen, could potentially undergo reactions such as halogenation under specific conditions, introducing a new functional handle for further synthetic manipulations. However, specific documented examples of such reactions for this particular molecule are not prevalent.

Furthermore, the vicinal dicarbonyl groups at C2 and C3 present a platform for reactions with dinucleophiles to construct novel heterocyclic systems. Condensation reactions with reagents like hydrazines, hydroxylamine, or amidines could, in principle, lead to the formation of fused pyrazole (B372694), isoxazole, or pyrimidine (B1678525) rings, respectively. These potential transformations, while not extensively documented for this compound itself, represent logical extensions of its known reactivity and warrant further investigation to unlock the full synthetic potential of this valuable building block.

The exploration of these less-common reactive pathways could open new avenues for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science, moving beyond its traditional role as a pantolactone precursor.

Spectroscopic and Analytical Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4,4-Dimethyldihydrofuran-2,3-dione, both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map out the connectivity and chemical environment of each atom.

While comprehensive, peer-reviewed spectral data in literature is scarce, Certificates of Analysis for commercially available this compound confirm that its structure is routinely verified by ¹H-NMR. cleanchemlab.com In a typical ¹H NMR spectrum, the two methyl groups (CH₃) attached to the C4 position would be expected to produce a singlet due to their chemical equivalence and lack of adjacent protons. The two protons of the methylene (B1212753) group (CH₂) at the C5 position would also likely appear as a singlet, given the absence of neighboring protons to couple with.

¹³C NMR spectroscopy provides further structural confirmation by detecting the carbon backbone of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show distinct signals for the carbonyl carbons (C=O) at the C2 and C3 positions, the quaternary carbon at C4, the methylene carbon at C5, and the equivalent methyl carbons. The chemical shifts of the carbonyl carbons would be observed significantly downfield, characteristic of their electron-withdrawing environment. Research utilizing this compound has noted the use of high-resolution spectrometers, such as a Bruker AM-500 operating at 125 MHz for ¹³C NMR, to ensure accurate spectral data. figshare.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2=O | - | ~160-180 |

| C3=O | - | ~190-210 |

| C4 | - | ~40-50 |

| C5-H₂ | ~4.0-4.5 (s) | ~70-80 |

| C4-(CH₃)₂ | ~1.3-1.5 (s) | ~20-30 |

Note: The predicted values are based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. In the analysis of this compound, these methods are crucial for confirming the presence of the characteristic carbonyl groups and the furanone ring structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. For this compound, MS is used to confirm its molecular formula (C₆H₈O₃) and to study its fragmentation pathways under ionization. cleanchemlab.com

The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 128.13 g/mol . The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for cyclic ketones and lactones include the loss of carbon monoxide (CO) and the cleavage of the ring structure. For instance, the loss of a CO molecule from the molecular ion would result in a fragment ion at m/z 100. Further fragmentation could involve the loss of another CO molecule or the cleavage of the dimethyl-substituted portion of the ring.

Chromatographic Techniques for Purity and Separation Studies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reactants and byproducts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

The purity of commercially available this compound is often specified as greater than 95.0% as determined by GC. tcichemicals.com In synthetic procedures where it is a product, such as the oxidation of pantolactone, GC is used to monitor the progress of the reaction. rsc.org Furthermore, studies involving inverse liquid-gas chromatography have utilized this compound, highlighting its suitability for chromatographic analysis.

HPLC is another valuable tool, particularly for the analysis of related compounds and potential isomers. While specific HPLC methods for this compound are not detailed in readily available literature, the general principles of reversed-phase or normal-phase chromatography would be applicable for its analysis and purification.

Theoretical and Computational Chemistry Studies on 4,4 Dimethyldihydrofuran 2,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of 4,4-Dimethyldihydrofuran-2,3-dione. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of electron distribution and energy levels within the molecule.

Modern quantum chemistry relies heavily on Density Functional Theory (DFT), which is based on the two Hohenberg-Kohn theorems. nih.gov The first theorem establishes that the ground-state electron density uniquely determines all ground-state properties of a molecule. nih.gov The second theorem states that the energy of an electron distribution is a functional of the electron density, and this functional is minimized for the ground-state density. nih.gov This approach bypasses the complexity of the many-body wavefunction, making it a computationally efficient yet powerful tool. nih.gov

The reactivity of a molecule is intrinsically linked to its electronic structure. Key descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), are crucial. The energy gap between these orbitals (Egap = ELUMO – EHOMO) is a significant indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. nih.gov For instance, in studies of other organic compounds, a decrease in the HOMO-LUMO gap has been correlated with enhanced properties like the nonlinear optical (NLO) response, which is dependent on intramolecular charge transfer (ICT). nih.gov

Furthermore, Natural Population Analysis (NPA) and Molecular Electrostatic Potential (MEP) maps, derived from quantum chemical calculations, offer a visual and quantitative understanding of the charge distribution. nih.gov These analyses are essential for predicting sites susceptible to electrophilic or nucleophilic attack, thereby elucidating the molecule's reactivity. nih.gov The distribution of atomic charges directly influences the dipole moment and the molecule's interaction with electromagnetic fields. nih.gov

Table 1: Key Electronic Structure Descriptors and Their Significance

| Descriptor | Significance in Predicting Reactivity |

| EHOMO | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| Egap | Energy difference between HOMO and LUMO; a smaller gap often indicates higher reactivity. |

| MEP | Molecular Electrostatic Potential; visually indicates electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| NPA Charges | Natural Population Analysis charges; provides a quantitative measure of the electron distribution on each atom. |

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) has become an invaluable tool for elucidating the mechanisms of chemical reactions involving organic molecules like this compound. nih.govresearchgate.net DFT calculations can accurately predict geometries, energies, and spectroscopic properties, making it possible to map out entire reaction pathways, including the identification of transition states and intermediates. nih.gov

Hybrid functionals, such as B3LYP, are widely used and have shown a tendency to provide systematically more accurate and reliable energetic predictions compared to other functionals. nih.gov This accuracy is crucial for determining whether a proposed reaction mechanism is kinetically and thermodynamically favorable. researchgate.net For example, in studying cycloaddition reactions, DFT has been used to evaluate different potential pathways, such as concerted versus stepwise mechanisms. pku.edu.cn By calculating the activation free energies for each step, researchers can predict the most likely reaction route. pku.edu.cn

The application of DFT extends to various reaction types, including substitution (SN1, SN2) and elimination (E1, E2) reactions, which are fundamental in organic chemistry. researchgate.net Computational exercises using DFT can help visualize the backside attack in an SN2 reaction or the partial bond breaking and forming in an E2 transition state. researchgate.net This level of detail provides a deeper understanding of the electronic effects that govern reaction pathways. researchgate.net

In the context of this compound, DFT could be employed to study its reactions, such as ring-opening, cycloadditions, or reactions with nucleophiles. By modeling these processes, one could predict the regioselectivity and stereoselectivity of the products, providing valuable guidance for synthetic applications. The integration of DFT with other computational methods, like molecular mechanics (QM/MM), further expands its applicability to larger and more complex systems. nih.gov

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the intermolecular interactions of this compound in various environments. dovepress.comnih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic view of molecular behavior. nih.gov

These simulations are particularly useful for understanding how molecules interact with each other in the liquid phase or in solution. nih.gov By analyzing the trajectories, one can extract information about radial distribution functions (RDFs), which describe the probability of finding a particle at a certain distance from another particle. ustc.edu.cn This analysis can reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions. ustc.edu.cn

For instance, in a simulation of this compound in a solvent, MD could be used to study the solvation shell and the specific interactions between the solute and solvent molecules. This is crucial for understanding solubility and how the solvent might influence reactivity. The identification and classification of different interaction modes can provide a detailed picture of the local molecular arrangements. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods are extensively used to predict spectroscopic parameters and perform conformational analysis of molecules like this compound. researchgate.netnih.gov These predictions are vital for interpreting experimental spectra and understanding the three-dimensional structure of the molecule.

DFT calculations can provide accurate predictions of vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By comparing the calculated spectrum with the experimental one, a detailed assignment of the vibrational modes can be achieved. researchgate.net This combination of theoretical and experimental approaches is a powerful strategy for structural elucidation. researchgate.net

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule and determining their relative energies. nih.govresearchgate.net For a cyclic molecule like this compound, this would involve investigating different ring conformations, such as chair, boat, or twist forms. researchgate.net By performing a potential energy surface (PES) scan, researchers can locate the energy minima corresponding to stable conformers and the transition states that connect them. researchgate.net

Applications of 4,4 Dimethyldihydrofuran 2,3 Dione in Advanced Organic Synthesis

Precursor for the Synthesis of Bioactive Compounds and Pharmacological Intermediates

The inherent reactivity of 4,4-Dimethyldihydrofuran-2,3-dione makes it an ideal starting material for the synthesis of a wide array of bioactive molecules and key intermediates for the pharmaceutical industry. Its ability to undergo selective transformations allows for the efficient construction of intricate molecular architectures.

One of the most significant applications of this compound is its role as a direct precursor to D-(−)-pantoyl lactone. This transformation is achieved through the stereoselective reduction of the ketone group at the C-3 position. This reduction is a critical step and can be accomplished using various methods, including catalytic hydrogenation or biocatalytic processes, to yield the desired (R)-enantiomer with high purity. rsc.orggoogle.com D-(−)-pantoyl lactone is a crucial chiral intermediate. rsc.org

D-(−)-pantoyl lactone is subsequently used in the synthesis of pantothenic acid, commonly known as vitamin B5. nih.gov The synthesis involves the condensation of D-(−)-pantoyl lactone with β-alanine. nih.govnih.gov Pantothenic acid is an essential nutrient and the key precursor for the biosynthesis of Coenzyme A (CoA), a vital cofactor involved in numerous metabolic pathways, including the synthesis of fatty acids and the operation of the tricarboxylic acid cycle. nih.govnih.gov The conversion of this compound to pantothenic acid derivatives highlights its importance in the industrial production of vitamins and nutritional supplements.

Table 1: Key Intermediates in Pantothenic Acid Synthesis

| Starting Material | Key Intermediate | Final Product (Derivative) |

|---|

The dicarbonyl functionality of this compound enables its conversion into other important heterocyclic systems, notably pyrrolidone-based scaffolds. Pyrrolidines and their derivatives are core structures in a vast number of natural products and synthetic medicinal compounds. beilstein-journals.orgnih.gov The synthesis of these scaffolds from this compound typically involves a reaction with primary amines or other nitrogen-containing nucleophiles.

The reaction can proceed through the opening of the lactone ring followed by an intramolecular cyclization to form the five-membered γ-lactam (pyrrolidone) ring. This approach allows for the introduction of diverse substituents on the nitrogen atom, leading to a library of novel pyrrolidone derivatives. researchgate.net These derivatives are of significant interest in drug discovery due to their potential biological activities. beilstein-journals.orgnih.gov

Role as a Chiral Auxiliary in Asymmetric Synthesis

The rigid, chiral structure derived from this compound, particularly D-(−)-pantoyl lactone, has potential applications as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a subsequent stereoselective reaction.

The principle of using a chiral auxiliary relies on its ability to create a chiral environment that favors the formation of one diastereomer over another during a chemical reaction. The gem-dimethyl group on the lactone ring provides significant steric hindrance, which can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered face. This steric control is fundamental to achieving high diastereoselectivity in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. While specific, widespread applications of this compound itself as an auxiliary are not extensively documented, the principles are well-established with similar sterically hindered chiral molecules. researchgate.net

The structure of D-(−)-pantoyl lactone, derived from this compound, offers a robust and predictable platform for the design of new chiral auxiliaries. The rigidity of the five-membered ring and the well-defined stereocenter at C-3 are advantageous features. Modifications to the hydroxyl group, for instance, by attaching it to a prochiral substrate, could allow for highly controlled asymmetric transformations. The bulky gem-dimethyl group at the C-4 position is crucial for creating a biased steric environment, which is a key factor for high stereochemical induction. Further research could focus on optimizing derivatives of this scaffold to enhance their effectiveness in controlling stereochemistry in a broader range of organic reactions.

Building Block for Novel Heterocyclic Systems

Beyond its role in the synthesis of specific bioactive targets, this compound is a versatile building block for constructing a diverse range of novel heterocyclic systems. jazanu.edu.sa The presence of two distinct carbonyl groups (a ketone and a lactone) allows for selective and sequential reactions, making it a valuable synthon in multicomponent reactions and domino reaction sequences. researchgate.netmdpi.com

For example, the 1,2-dione moiety can react with various dinucleophiles, such as hydrazines or 1,2-diamines, to construct five- or six-membered heterocyclic rings like pyrazoles and pyrazines. The active methylene (B1212753) group adjacent to the carbonyls in related dione (B5365651) systems is often used in Knoevenagel condensations. mdpi.com Such reactions, when applied to this compound, can lead to the formation of complex, fused heterocyclic frameworks. nih.gov The ability to generate molecular diversity from a single, readily available starting material makes this compound a powerful tool for exploratory chemistry and the discovery of new chemical entities with potential applications in materials science and medicinal chemistry. jazanu.edu.samdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| β-alanine |

| Coenzyme A |

| D-(−)-Pantoyl Lactone |

| Pantothenic Acid |

| Pyrrolidone |

| Ketopantolactone |

| Pyrazole (B372694) |

Synthesis of Alpha-Methylene-Gamma-Butyrolactones

The α-methylene-γ-butyrolactone moiety is a key structural feature found in a large number of natural products, many of which exhibit potent cytotoxic and anticancer activities. nih.govgoogle.com Consequently, the development of synthetic routes to this important class of compounds is a significant area of research in medicinal chemistry. nih.govnih.gov

This compound has been successfully utilized as a starting material for the synthesis of a series of novel α-methylene-γ-butyrolactones. This transformation typically involves a reaction sequence that introduces the exocyclic methylene group at the alpha position to the carbonyl. The gem-dimethyl group at the 4-position of the starting material is retained in the final product, providing a specific substitution pattern that can be explored for structure-activity relationship studies. nih.gov These synthetic lactones are of interest for their potential as therapeutic agents.

Pathways to Other Furanone and Lactone Derivatives

The utility of this compound extends beyond the synthesis of α-methylene-γ-butyrolactones. Its chemical reactivity allows for its conversion into a broader range of lactone derivatives. Research has demonstrated its use as a precursor for α,β-unsaturated δ-lactones. This transformation involves ring-opening and subsequent re-cyclization reactions to form the larger six-membered ring system.

Furthermore, the compound's structure is amenable to modifications that can produce various lactones featuring one or two ester groups. These derivatives are valuable intermediates for further synthetic elaborations. The table below summarizes the classes of compounds synthesized from this compound.

Table 1: Derivatives Synthesized from this compound

| Starting Material | Resulting Compound Class | Significance |

|---|---|---|

| This compound | Alpha-Methylene-Gamma-Butyrolactones | Core of many cytotoxic natural products |

| This compound | Alpha,Beta-Unsaturated-Delta-Lactones | Important synthetic intermediates |

Intermediate in the Formation of Flavor Compounds and Natural Products

While furanones are critical components of food flavor, often formed through the Maillard reaction, the specific roles of different isomers are highly distinct. researchgate.netnih.govnih.gov

Precursor to Sotolone and Related Furaneols in Maillard Reactions

Sotolone, or 4,5-dimethyl-3-hydroxy-2(5H)-furanone, is a potent flavor compound with a characteristic caramel (B1170704) or curry-like aroma, found naturally in fenugreek and also formed during the thermal processing of food. acs.orgresearchgate.netimreblank.ch Scientific literature extensively documents its formation pathway via the Maillard reaction.

However, it is crucial to note that the key intermediate implicated in the thermal generation of sotolone is 4,5-dimethylfuran-2,3-dione , an isomer of the subject of this article. acs.orgresearchgate.netnih.gov Isotope labeling studies have confirmed that 4,5-dimethylfuran-2,3-dione is generated from precursors like pyruvic acid and glyoxylic acid during the Maillard reaction. researchgate.netnih.gov This intermediate then reacts with amino acids in a Strecker-like interaction to form 3-amino-4,5-dimethyl-2(5H)-furanone, which subsequently converts to sotolone. acs.orgnih.gov

Currently, there is no scientific evidence to suggest that this compound serves as a precursor to sotolone through this or any other known Maillard reaction pathway. The substitution pattern of this compound (with both methyl groups at the C4 position) is structurally inconsistent with the C4 and C5 methyl substitution pattern of sotolone.

Table 2: List of Mentioned Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | Ketopantolactone | C₆H₈O₃ |

| Alpha-Methylene-Gamma-Butyrolactone | Tulipane | C₅H₆O₂ |

| Sotolone | 4,5-Dimethyl-3-hydroxy-2(5H)-furanone | C₆H₈O₃ |

| 4,5-Dimethylfuran-2,3-dione | C₆H₆O₃ | |

| Pyruvic acid | C₃H₄O₃ | |

| Glyoxylic acid | C₂H₂O₃ |

Biological Activity Studies of 4,4 Dimethyldihydrofuran 2,3 Dione Derivatives

Antiproliferative Properties of Synthesized Derivatives

The investigation into the anticancer potential of derivatives related to the dihydrofuran-dione scaffold has primarily focused on their effects on the proliferation of human tumor cells in laboratory settings. These in vitro studies are crucial for identifying promising candidates for further development.

In Vitro Studies on Human Tumor Cell Lines

Research into the cytotoxic effects of compounds structurally related to 4,4-Dimethyldihydrofuran-2,3-dione has demonstrated their potential to inhibit the growth of cancer cells. For instance, a series of ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives were synthesized and evaluated for their cytotoxicity against murine leukemia WEHI-3 cells. The results indicated that the cytotoxic effects of most of these compounds were dose-dependent, suggesting a direct impact on cell viability. nih.gov

Similarly, another class of related compounds, 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-diones, which feature a fused furan-dione ring system, also exhibited cytotoxic activity against the same murine leukemia cell line. nih.gov These findings underscore the potential of the dihydrofuran-dione core as a pharmacophore for the development of novel antiproliferative agents.

While specific data on this compound derivatives is scarce, the activity of these analogous compounds provides a strong rationale for their future investigation against a broader panel of human tumor cell lines.

Structure-Activity Relationship (SAR) Analysis of Cytotoxic Derivatives

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For the ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate and 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-dione derivatives, a clear structure-activity relationship (SAR) was observed. The studies indicated that N-substituted benzyl (B1604629) derivatives displayed stronger inhibitory activity against murine leukemia WEHI-3 cells when compared to their non-N-substituted counterparts. nih.gov This suggests that the presence and nature of substituents on the nitrogen atom play a critical role in the cytotoxic potency of these molecules. The lipophilicity and electronic properties of the benzyl group likely influence the compound's ability to interact with its biological target.

Further SAR studies on a variety of furan-containing compounds have highlighted the importance of specific substitutions on the furan (B31954) ring for their antimicrobial and cytotoxic activities. ijrti.orgnih.gov These general findings for furan derivatives could guide the future design of this compound derivatives with enhanced antiproliferative properties.

Exploration of Other Biological Effects of Modified Structures

Beyond their potential as anticancer agents, derivatives containing the furan moiety have been explored for a range of other biological activities, most notably as antimicrobial agents.

Potential as Therapeutic Agents through Derivatization

The versatility of the furan ring allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. researchgate.net The derivatization of the this compound core could lead to the discovery of novel therapeutic agents with a variety of biological activities. The existing literature on furan derivatives suggests that modifications at various positions of the furan ring can significantly impact their biological profile, including their antiproliferative and antimicrobial effects. nih.govnih.gov Therefore, the strategic derivatization of this compound represents a promising avenue for the development of new drug candidates.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of 4,4-dimethyldihydrofuran-2,3-dione and its analogs is a primary research focus. While classical methods for the synthesis of related furan-2,3-diones often involve the cyclocondensation of 1,3-dicarbonyl compounds with oxalyl chloride, future efforts will likely gravitate towards greener alternatives. researchgate.net The development of sustainable routes could involve leveraging renewable starting materials, such as those derived from starch, cellulose, or lignin, and employing catalytic processes that minimize waste and energy consumption. researchgate.net The use of visible-light-mediated cycloaddition reactions, which have proven effective for the synthesis of other complex furanone systems, presents a promising avenue for exploration. mdpi.comnih.gov

Key areas for future investigation include:

Biocatalysis: Employing enzymes to catalyze the formation of the dihydrofuranone ring system from bio-based precursors.

Flow Chemistry: Developing continuous flow processes for a safer, more scalable, and efficient synthesis.

Photocatalysis: Utilizing light to drive the synthesis under mild and environmentally friendly conditions, potentially combining photocatalysis with iron catalysis for tandem reactions. organic-chemistry.org

Exploration of New Catalytic Systems for Enantioselective Transformations

The creation of chiral molecules is of paramount importance in drug discovery and materials science. Future research will undoubtedly focus on the development of catalytic systems that can control the stereochemistry of reactions involving this compound. This is particularly relevant for the synthesis of enantiomerically enriched derivatives.

Recent advances in asymmetric organocatalysis, such as the use of bifunctional quinine/squaramide or L-threonine-derived catalysts, have enabled the highly enantioselective synthesis of functionalized 2,3-dihydrofurans. metu.edu.trnih.gov Adapting these methodologies to the this compound scaffold is a logical and promising next step. The use of chiral acid catalysts, including phosphoric acid derivatives, has also been shown to be effective in the enantioselective hydrolysis of similar cyclic compounds, suggesting their potential applicability. youtube.com

Future research will likely explore:

Chiral Brønsted Acids and Bases: To catalyze enantioselective additions to the dicarbonyl group. researchgate.net

Transition Metal Catalysis: Employing chiral ligands with metals like palladium or copper for asymmetric cross-coupling and cycloaddition reactions. organic-chemistry.org

Enzymatic Resolutions: Using enzymes to selectively react with one enantiomer of a racemic mixture of this compound derivatives.

Application in Complex Natural Product Synthesis

The furanone core is a common motif in a wide array of natural products with diverse biological activities. nih.gov The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of complex natural products, particularly those containing a gem-dimethyl-substituted tetrahydrofuran (B95107) ring. For instance, a related 3,5,5-trialkylated tetronic acid derivative has been synthesized as a substructure of perforatumone, a polycyclic polyprenylated acylphloroglucinol-type natural product. elsevierpure.com

Future synthetic campaigns could target:

Polyether Ionophores: Natural products known for their ability to transport cations across cell membranes.

Bioactive Furanones: Synthesis of analogs of naturally occurring furanones to probe structure-activity relationships. nih.gov

Fragment-Based Synthesis: Using this compound as a key fragment for the construction of larger, more complex molecules.

Advanced Biological Profiling and Target Identification for Derivatives

While some simple 2,3-dihydrofuran-2,3-dione derivatives have been reported to exhibit weak sedative and analgesic effects, a comprehensive biological profiling of derivatives of this compound is yet to be undertaken. nih.gov Given that related heterocyclic structures, such as thiazolidine-2,4-diones, have shown potent anticancer and antimicrobial activities, it is plausible that derivatives of this compound could also possess interesting pharmacological properties. nih.govnih.gov

Future research in this area should involve:

High-Throughput Screening: Testing a library of this compound derivatives against a wide range of biological targets.

Mechanism of Action Studies: For any identified bioactive compounds, elucidating their molecular mechanism of action is crucial. This could involve techniques like DNA cleavage studies. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds to optimize their potency and selectivity.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale |

|---|---|

| Anticancer | The furanone scaffold is present in some anticancer agents. nih.govnih.gov |

| Antimicrobial | Dihydrofuran derivatives have shown antimicrobial properties. nih.gov |

| Anti-inflammatory | Certain lactone-containing molecules exhibit anti-inflammatory effects. |

| Neuroprotective | Some heterocyclic compounds are being investigated for neurodegenerative diseases. |

Integration with Machine Learning and Artificial Intelligence for Predictive Synthesis and Activity

The fields of organic synthesis and drug discovery are being revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). nih.govnih.gov These powerful computational tools can be applied to accelerate the research and development pipeline for this compound and its derivatives.

AI platforms like POLYGON are already being used to design new drug candidates, including those with multiple targets, which is a growing area of interest in cancer therapy. sciencedaily.com Furthermore, generative AI models are capable of proposing novel molecules with desired properties, even with limited training data, which could be particularly useful in the early stages of exploring the chemical space around this scaffold. youtube.com

Future applications of AI and ML in this context include:

Predictive Synthesis: Developing algorithms that can predict the optimal reaction conditions and synthetic routes for novel derivatives.

Virtual Screening: Using computational models to predict the biological activity and toxicity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and testing. nih.gov

De Novo Drug Design: Employing generative models to design entirely new molecules based on the this compound core with optimized pharmacological profiles. nih.gov

The synergy between advanced computational methods and experimental chemistry holds the key to unlocking the full potential of this compound as a valuable scaffold for future scientific discovery. pharmalawgrp.com

常见问题

Q. What are the key physicochemical properties of 4,4-Dimethyldihydrofuran-2,3-dione critical for experimental design?

The compound (C₆H₈O₃, MW 128.13 g/mol) has a melting point of 260.5°C, density of 1.152 g/cm³, and LogP of 0.138, indicating moderate hydrophobicity . It is soluble in ethyl acetate and water under reflux conditions, with stability requiring storage in an inert atmosphere at 2–8°C . These properties inform solvent selection, reaction temperature limits, and storage protocols.

Q. What synthetic methodologies are effective for laboratory-scale preparation of this compound?

A microwave-assisted oxidative method using sodium periodate (NaIO₄) in water/ethyl acetate achieves 72% yield. Key steps include refluxing at 700W for 20 minutes, followed by phase separation and drying with anhydrous MgSO₄ . Alternative routes involve its role as a precursor in D-pantothenic acid synthesis, leveraging its structural similarity to coenzyme A intermediates .

Advanced Research Questions

Q. How is this compound utilized in synthesizing α-methylene-γ-butyrolactones and related heterocycles?

The compound serves as a starting material for α-methylene-γ-butyrolactones (e.g., compounds 4a, 4b) via ring-opening and functionalization reactions. Spectroscopic confirmation (¹H/¹³C NMR, IR) is critical for verifying substituent positions and stereochemistry . By adjusting reaction conditions (e.g., catalysts, temperature), researchers can modulate regioselectivity in dihydrofuran-derived products .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Spectroscopy : ¹H NMR (δ 4.5–5.5 ppm for lactone protons), ¹³C NMR (carbonyl peaks ~170–180 ppm), and IR (C=O stretch ~1750 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic P2₁2₁2₁ space group) resolves bond angles and supramolecular interactions, such as C–H⋯O hydrogen bonds in analogous dihydrofuran derivatives .

- Chromatography : HPLC with UV detection monitors purity (>95%) and byproduct formation .

Q. How does this compound contribute to bio-compatible copolymer research?

Patents highlight its use in synthesizing bio-compatible copolymers for drug delivery systems. The lactone ring enables ring-opening polymerization with ε-caprolactone, forming degradable polyester matrices. Characterization via GPC (molecular weight distribution) and DSC (glass transition temperature) optimizes material properties .

Q. What safety protocols are essential for handling this compound in laboratories?

- PPE : Gloves, goggles, and lab coats to prevent skin contact (H315 hazard) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Methodological Challenges & Solutions

Q. How can researchers mitigate low yields in microwave-assisted syntheses of this compound?

- Parameter Optimization : Adjust microwave power (700W) and reaction time (20–30 min) to balance conversion (80%) and selectivity (0.95) .

- Byproduct Recovery : Extract unreacted starting material from aqueous phases, improving overall yield by 12% .

- Catalyst Screening : Ruthenium(III) chloride enhances oxidation efficiency compared to traditional catalysts .

Q. What strategies validate the stability of this compound under varying pH and temperature conditions?

- Accelerated Stability Studies : Incubate the compound at 25–40°C and pH 3–9, monitoring degradation via HPLC.

- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。